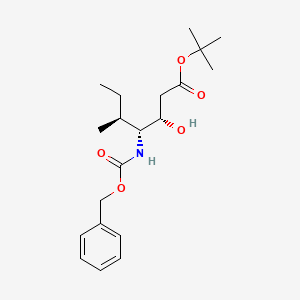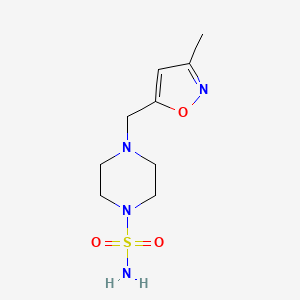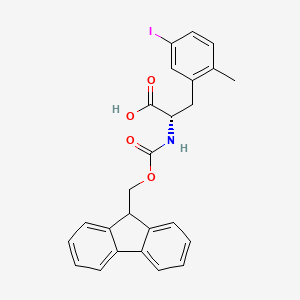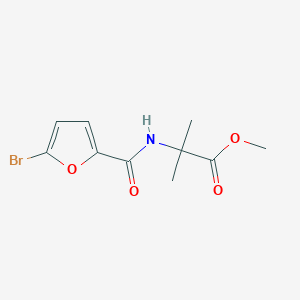
Methyl 2-(5-bromofuran-2-carboxamido)-2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(5-bromofuran-2-carboxamido)-2-methylpropanoate is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a bromine atom attached to the furan ring, which is further connected to a carboxamido group and a methylpropanoate moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-bromofuran-2-carboxamido)-2-methylpropanoate typically involves the following steps:
Bromination of Furan: The initial step involves the bromination of furan to produce 5-bromofuran. This reaction is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride.
Formation of Carboxamido Group: The next step involves the introduction of the carboxamido group. This can be achieved by reacting 5-bromofuran with an appropriate amine, such as methylamine, in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Esterification: The final step is the esterification of the carboxamido intermediate with methyl 2-bromo-2-methylpropanoate. This reaction is typically carried out in the presence of a base such as triethylamine or pyridine to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(5-bromofuran-2-carboxamido)-2-methylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the furan ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction Reactions: The carboxamido group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted furan derivatives.
Oxidation Reactions: Products include furan-2,5-dicarboxylic acid derivatives.
Reduction Reactions: Products include corresponding amines.
Applications De Recherche Scientifique
Methyl 2-(5-bromofuran-2-carboxamido)-2-methylpropanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Methyl 2-(5-bromofuran-2-carboxamido)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The bromine atom and the carboxamido group play crucial roles in its binding affinity and specificity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Methyl 2-(5-bromofuran-2-carboxamido)-2-methylpropanoate can be compared with other similar compounds, such as:
Methyl 4-(2-(5-bromofuran-2-carboxamido)thiazol-4-yl)benzoate: This compound also contains a bromofuran moiety but differs in its additional thiazole and benzoate groups.
N-[(5-bromofuran-2-yl)methyl]-N-methylpyridine-2-carboxamide: This compound has a similar bromofuran structure but includes a pyridine carboxamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H12BrNO4 |
|---|---|
Poids moléculaire |
290.11 g/mol |
Nom IUPAC |
methyl 2-[(5-bromofuran-2-carbonyl)amino]-2-methylpropanoate |
InChI |
InChI=1S/C10H12BrNO4/c1-10(2,9(14)15-3)12-8(13)6-4-5-7(11)16-6/h4-5H,1-3H3,(H,12,13) |
Clé InChI |
KTAYVGQNKXMBGJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)OC)NC(=O)C1=CC=C(O1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-2-(((Benzyloxy)carbonyl)amino)-2-(spiro[3.3]heptan-2-yl)acetic acid](/img/structure/B14907551.png)
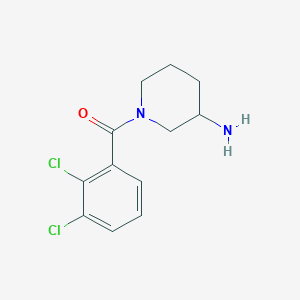
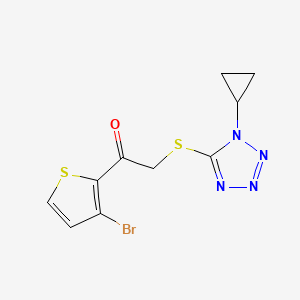
![6-Bromo-7-chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14907561.png)
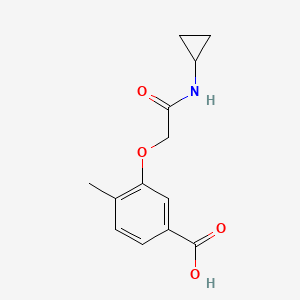
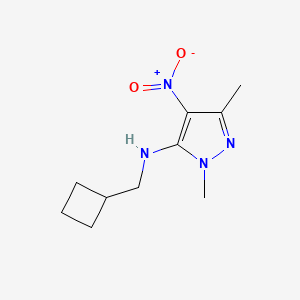
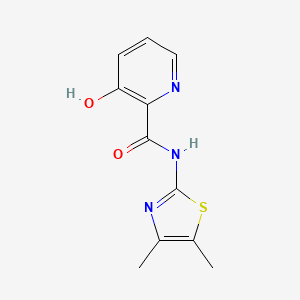
![(4aS,6R,7S,7aR)-6-(4-(((S)-2,3-Dihydro-1H-inden-1-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2,2-dimethylhexahydrocyclopenta[d][1,3]dioxin-7-ol](/img/structure/B14907592.png)
![2-Bromo-1-(3-fluorobicyclo[1.1.1]pentan-1-yl)ethan-1-one](/img/structure/B14907600.png)
![3-[(5-bromopyridin-2-yl)amino]-2-benzofuran-1(3H)-one](/img/structure/B14907610.png)
